Ribostamycin is an aminoglycoside antibiotic, a class of compounds known for their potent antibacterial activity. [, ] It is naturally produced by the bacterium Streptomyces ribosidificus. [, ] Ribostamycin serves as a valuable tool in scientific research for studying bacterial resistance mechanisms, protein interactions, and as a building block for synthesizing modified aminoglycosides. [, , , ]
Ribostamycin sulfate is classified as an aminoglycoside antibiotic, which is known for its ability to inhibit bacterial protein synthesis. Its structure comprises three main components: 2-deoxystreptamine, neosamine C, and ribose. The compound is recognized as a critically important antimicrobial agent by the World Health Organization due to its effectiveness against various pathogens and the growing concern regarding antibiotic resistance .
The biosynthesis of ribostamycin begins with D-glucose, which undergoes phosphorylation to form glucose-6-phosphate. The process involves several enzymatic steps:
The molecular formula for ribostamycin sulfate is , with a molar mass of approximately 454.477 g/mol. The structure features:
The stereochemistry of ribostamycin is complex, with specific configurations at various chiral centers contributing to its binding affinity for bacterial ribosomes .
Ribostamycin sulfate participates in several key chemical reactions:
These reactions are crucial for understanding both the therapeutic potential and the challenges posed by antibiotic resistance.
The primary mechanism of action for ribostamycin sulfate involves:
This mechanism underscores its effectiveness against various pathogenic bacteria.
Ribostamycin sulfate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective therapeutic agents.
Ribostamycin sulfate has several significant applications in medicine:
Ribostamycin sulfate is a polycationic aminoglycoside antibiotic with the molecular formula C₁₇H₃₄N₄O₁₀·H₂SO₄ and a molecular weight of 552.55 g/mol [7] [8]. The compound consists of a central 2-deoxystreptamine (2-DOS) ring linked to two amino sugar moieties: D-ribofuranose and a neosamine C derivative (4,6-diamino-4,6-dideoxy-D-glucopyranose) [2] [8]. The sulfate counterion exists as a crystalline hydrate, contributing to the compound's stability in solid state.
Stereochemical complexity arises from the presence of seven chiral centers within the molecule. The specific configuration of these centers determines the spatial arrangement essential for biological activity. X-ray crystallographic analysis confirms that the glycosidic linkages occur at the following positions: β-D-ribofuranosyl-(1→5) attached to the 2-DOS ring and α-D-glucosamine-(1→4) connected to the opposite side of the 2-DOS scaffold [3]. The sulfate salt form displays specific rotation [α]²⁰/D = +41.0° to +45.0° (c=1, H₂O), reflecting its defined stereochemical environment [3] [7]. This chiral signature serves as a critical quality control parameter in pharmaceutical analysis.
The conversion of ribostamycin free base to its sulfate salt significantly modifies physicochemical behavior while preserving the core molecular structure. The following table summarizes key distinctions:
Table 1: Comparative Properties of Ribostamycin Sulfate and Free Base Forms
Property | Ribostamycin Sulfate | Ribostamycin Free Base |
---|---|---|
Molecular Formula | C₁₇H₃₄N₄O₁₀·H₂SO₄ | C₁₇H₃₄N₄O₁₀ |
Molecular Weight | 552.55 g/mol | 454.48 g/mol |
Appearance | White to off-white crystalline powder | Not reported in search results |
Melting Point | 175-180°C (decomposition) | Not reported |
Water Solubility | High (≥100 mg/mL) [2] [7] | Presumably lower |
Hygroscopicity | Hygroscopic [7] | Not reported |
Storage Conditions | Refrigerated (0-10°C), inert atmosphere [3] [7] | Not specified |
The sulfate salt formation enhances aqueous solubility through ion-dipole interactions between the polycationic antibiotic and polar water molecules. This modification also increases thermal stability relative to the free base, evidenced by the sharp melting point range [7]. The crystalline sulfate salt demonstrates reduced hygroscopicity compared to other salt forms (e.g., hydrochloride), though it still requires protection from atmospheric moisture during storage [3] [7].
Ribostamycin sulfate exhibits high aqueous solubility (≥100 mg/mL in water) due to its ionic character and multiple hydrogen-bonding sites [2] [7] [8]. This property facilitates formulation as aqueous solutions for research applications. Conversely, it is insoluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, even at moderate concentrations [2]. This insolubility presents challenges for non-aqueous experimental systems.
The compound demonstrates optimal stability in acidic to neutral pH conditions (pH 4-7). Under alkaline conditions, degradation accelerates due to nucleophilic attack on susceptible glycosidic bonds and the neosamine ring [7]. Thermal degradation occurs above 60°C, necessitating strict refrigerated storage (0-10°C) for long-term stability [3] [7]. The sulfate salt exhibits hygroscopic behavior, absorbing atmospheric water that can catalyze hydrolytic degradation pathways [7].
Ion-pairing behavior in solution arises from electrostatic interactions between the polycationic ribostamycin (carrying multiple protonated amino groups at physiological pH) and the divalent sulfate anion. This pairing significantly influences solution thermodynamics, reducing apparent polarity and potentially affecting membrane permeability. The equilibrium:
$$\ce{Ribostamycin^{n+} + SO4^{2-} <=> [Ribostamycin \cdots SO4]^{(n-2)+}}$$
governs molecular aggregation states, with concentration-dependent formation of higher-order complexes. This behavior modulates diffusion coefficients and impacts analytical chromatography conditions [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR spectra provide definitive confirmation of ribostamycin sulfate's structure [3] [7]. Key proton resonances occur in characteristic regions: anomeric protons (δ 4.8-5.5 ppm), ring protons (δ 3.0-4.5 ppm), and methylene/methyl groups (δ 1.0-3.0 ppm) [3]. ¹³C NMR reveals distinct anomeric carbon signals between δ 95-105 ppm, confirming glycosidic linkages. The technique verifies stereochemistry through J-coupling constants, particularly for vicinal protons across glycosidic bonds (³JHH ≈ 7-9 Hz, typical for β-linkages) [3] [7].
Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode shows prominent pseudo-molecular ions. The major fragmentation pathways involve:
Table 2: Characteristic Mass Spectrometry Signals for Ribostamycin Sulfate
m/z Observed | Proposed Ion/Fragment | Ionization Mode |
---|---|---|
553.5 | [M+H]⁺ (calculated for C₁₇H₃₅N₄O₁₀⁺) | Positive ESI |
575.5 | [M+Na]⁺ | Positive ESI |
437.3 | [M - Ribose + 2H]⁺ | Positive ESI |
419.3 | [437 - H₂O]⁺ | Positive ESI |
322.2 | Neosamine fragment | Positive ESI |
174.1 | Protonated deoxystreptamine | Positive ESI |
Data adapted from general aminoglycoside fragmentation patterns [1] [5]
Fourier-Transform Infrared Spectroscopy (FTIR):FTIR spectra reveal signature functional group vibrations:
The sulfate counterion generates distinctive split peaks between 1100-1250 cm⁻¹, differentiating it from other salt forms. Absence of carbonyl stretches above 1700 cm⁻¹ confirms the absence of ester or carbamate functionalities in the parent structure [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7